molecular formula C22H16O6 B2711330 (Z)-benzyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-18-7

(Z)-benzyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2711330
CAS No.: 620548-18-7
M. Wt: 376.364
InChI Key: LNYZMWNTPBGHGH-NDENLUEZSA-N
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Description

(Z)-benzyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C22H16O6 and its molecular weight is 376.364. The purity is usually 95%.
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Scientific Research Applications

Photocatalytic Transformations on Zinc Oxide

One of the critical applications of furan derivatives, closely related to the structure of (Z)-benzyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, is in photocatalytic transformations on zinc oxide (ZnO). Furan compounds, such as furfuryl alcohol and furoin, have been utilized as probe molecules in studying the main oxidizing species involved in these transformations, highlighting the role of hydroxyl radicals and positive holes in the photocatalytic process on ZnO surfaces (Richard & Boule, 1995).

Synthetic Pathways to Benzofurans

Synthetic methodologies for accessing benzofurans, including compounds structurally related to this compound, have been extensively researched. One potent approach is the domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization, enabling the construction of two C-C bonds in a one-pot manner and producing a wide variety of benzofuran derivatives with good functional group tolerance (Kishore & Satyanarayana, 2022).

Cyclization Reactions of Dianions

The cyclization reactions of dianions have been employed for the efficient synthesis of furan-2-ylacetates and various benzofuran derivatives. This method relies on cyclizations of open-chained 1,3-dicarbonyl dianions with di-electrophiles, demonstrating the versatility of cyclization strategies in synthesizing furan and benzofuran derivatives (Bellur & Langer, 2005).

Biological Activity of Benzofuran Derivatives

Benzofuran derivatives, similar to the compound of interest, have been explored for their biological activities. For instance, novel (Z)-4-ylidenebenzo[b]furo[3,2-d][1,3]oxazines have been synthesized and evaluated for their anti-osteoclastic bone resorption activity, showing significant potential in this area (Tabuchi et al., 2009).

Thermal and Photochemical Reactions

The thermal and photochemical reactions of benzofuran derivatives have been studied, revealing their potential in synthesizing complex molecular structures through isomerization and cyclization reactions, thereby expanding the utility of benzofuran compounds in synthetic chemistry (Hastings et al., 1975).

Properties

IUPAC Name

benzyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c23-21(27-13-15-5-2-1-3-6-15)14-26-17-8-9-18-19(11-17)28-20(22(18)24)12-16-7-4-10-25-16/h1-12H,13-14H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYZMWNTPBGHGH-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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